molecular formula C15H15N5O2S B11303797 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide

2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide

Cat. No.: B11303797
M. Wt: 329.4 g/mol
InChI Key: YQMXYSONUAPNJD-UHFFFAOYSA-N
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Description

2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide is a complex organic compound that features a purine derivative linked to a sulfanyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which can be achieved through the reaction of guanine with appropriate reagents to introduce the hydroxyl and sulfanyl groups.

    Acetamide Formation: The next step involves the formation of the acetamide moiety. This can be done by reacting the purine derivative with acetic anhydride in the presence of a base such as pyridine.

    Final Coupling: The final step is the coupling of the purine derivative with the 3-methylphenylmethyl group. This can be achieved through a nucleophilic substitution reaction, where the purine derivative acts as a nucleophile and the 3-methylphenylmethyl halide acts as an electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to speed up the reaction and increase efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure the reactions proceed at a desirable rate.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the sulfanyl group or to convert the acetamide to an amine.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield ketones or aldehydes.

    Reduction: Reduction can yield amines or remove the sulfanyl group.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of purine derivatives with biological macromolecules.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The purine derivative can interact with enzymes or receptors that recognize purine structures, potentially inhibiting their activity or altering their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetamide: Lacks the 3-methylphenylmethyl group.

    N-[(3-methylphenyl)methyl]acetamide: Lacks the purine and sulfanyl groups.

    2-[(6-Hydroxy-9H-purin-2-YL)thio]acetamide: Similar structure but with a thio group instead of a sulfanyl group.

Uniqueness

2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide is unique due to the combination of its purine derivative, sulfanyl group, and 3-methylphenylmethyl moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H15N5O2S/c1-9-3-2-4-10(5-9)6-16-11(21)7-23-15-19-13-12(14(22)20-15)17-8-18-13/h2-5,8H,6-7H2,1H3,(H,16,21)(H2,17,18,19,20,22)

InChI Key

YQMXYSONUAPNJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

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